1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE
Overview
Description
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is a complex organic compound that features both indoline and pyrazole moieties Indoline is a bicyclic structure containing a benzene ring fused to a pyrrole ring, while pyrazole is a five-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through cyclocondensation of hydrazine with a 1,3-diketone or β-ketoester.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric and sulfuric acids.
Acylation: The nitrated pyrazole is acylated with a suitable acyl chloride to introduce the propanoyl group.
Coupling with Indoline: Finally, the acylated pyrazole is coupled with indoline under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and acylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE can undergo various chemical reactions, including:
Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups through electrophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Cyclization: Acidic or basic conditions to promote ring closure.
Major Products
Reduction: Formation of 1-[2-(3-methyl-4-amino-1H-pyrazol-1-yl)propanoyl]indoline.
Substitution: Formation of various substituted pyrazole derivatives.
Cyclization: Formation of fused heterocyclic compounds.
Scientific Research Applications
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the biological activity of pyrazole and indoline derivatives.
Industrial Applications: Potential use in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-[2-(3-methyl-4-amino-1H-pyrazol-1-yl)propanoyl]indoline: Similar structure but with an amino group instead of a nitro group.
1-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]pyrrole: Similar structure but with a pyrrole ring instead of an indoline ring.
Uniqueness
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is unique due to the combination of indoline and pyrazole moieties, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(3-methyl-4-nitropyrazol-1-yl)propan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-10-14(19(21)22)9-18(16-10)11(2)15(20)17-8-7-12-5-3-4-6-13(12)17/h3-6,9,11H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKCIPXLCLIJNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])C(C)C(=O)N2CCC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.